Cas no 2171893-29-9 (4-(2,2-Dimethylbutyl)pyrrolidin-3-ol)
4-(2,2-Dimethylbutyl)pyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 2171893-29-9
- EN300-1636257
- 4-(2,2-dimethylbutyl)pyrrolidin-3-ol
- 4-(2,2-Dimethylbutyl)pyrrolidin-3-ol
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- Inchi: 1S/C10H21NO/c1-4-10(2,3)5-8-6-11-7-9(8)12/h8-9,11-12H,4-7H2,1-3H3
- InChI Key: MTNNRPHVNKGGEA-UHFFFAOYSA-N
- SMILES: OC1CNCC1CC(C)(C)CC
Computed Properties
- Exact Mass: 171.162314293g/mol
- Monoisotopic Mass: 171.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 32.3Ų
4-(2,2-Dimethylbutyl)pyrrolidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1636257-0.05g |
4-(2,2-dimethylbutyl)pyrrolidin-3-ol |
2171893-29-9 | 0.05g |
$1188.0 | 2023-07-10 | ||
| Enamine | EN300-1636257-0.1g |
4-(2,2-dimethylbutyl)pyrrolidin-3-ol |
2171893-29-9 | 0.1g |
$1244.0 | 2023-07-10 | ||
| Enamine | EN300-1636257-0.25g |
4-(2,2-dimethylbutyl)pyrrolidin-3-ol |
2171893-29-9 | 0.25g |
$1300.0 | 2023-07-10 | ||
| Enamine | EN300-1636257-0.5g |
4-(2,2-dimethylbutyl)pyrrolidin-3-ol |
2171893-29-9 | 0.5g |
$1357.0 | 2023-07-10 | ||
| Enamine | EN300-1636257-1.0g |
4-(2,2-dimethylbutyl)pyrrolidin-3-ol |
2171893-29-9 | 1.0g |
$1414.0 | 2023-07-10 | ||
| Enamine | EN300-1636257-2.5g |
4-(2,2-dimethylbutyl)pyrrolidin-3-ol |
2171893-29-9 | 2.5g |
$2771.0 | 2023-07-10 | ||
| Enamine | EN300-1636257-5.0g |
4-(2,2-dimethylbutyl)pyrrolidin-3-ol |
2171893-29-9 | 5.0g |
$4102.0 | 2023-07-10 | ||
| Enamine | EN300-1636257-10.0g |
4-(2,2-dimethylbutyl)pyrrolidin-3-ol |
2171893-29-9 | 10.0g |
$6082.0 | 2023-07-10 | ||
| Enamine | EN300-1636257-50mg |
4-(2,2-dimethylbutyl)pyrrolidin-3-ol |
2171893-29-9 | 50mg |
$888.0 | 2023-09-22 | ||
| Enamine | EN300-1636257-100mg |
4-(2,2-dimethylbutyl)pyrrolidin-3-ol |
2171893-29-9 | 100mg |
$930.0 | 2023-09-22 |
4-(2,2-Dimethylbutyl)pyrrolidin-3-ol Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 4-(2,2-Dimethylbutyl)pyrrolidin-3-ol
4-(2,2-Dimethylbutyl)pyrrolidin-3-ol: A Versatile Compound with Promising Applications in Pharmaceutical and Biomedical Research
4-(2,2-Dimethylbutyl)pyrrolidin-3-ol, with the chemical formula C10H19NO, is a unique organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and biomedical research. This compound, identified by the CAS No. 2171893-29-9, is characterized by its complex molecular structure, which includes a pyrrolidin-3-ol ring system and a branched 2,2-dimethylbutyl substituent. The combination of these structural elements contributes to its distinct chemical properties and potential biological activities, making it a subject of interest for researchers exploring novel therapeutic strategies.
The pyrrolidin-3-ol core of this compound is a five-membered heterocyclic ring containing a hydroxyl group at the 3-position. This functional group is known to exhibit diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. The 2,2-dimethylbutyl substituent, on the other hand, introduces steric bulk and hydrophobicity to the molecule, which may influence its interactions with biological targets. The synergistic effect of these structural features is a focal point of recent studies aimed at elucidating the compound's potential applications in drug development.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(2,2-Dimethylbutyl)pyrrolidin-3-ol through multi-step organic reactions. Researchers have employed catalytic methods and asymmetric synthesis techniques to achieve high yields and stereochemical control. A 2023 study published in Organic & Biomolecular Chemistry reported the successful preparation of this compound using a palladium-catalyzed cross-coupling reaction, which demonstrated improved selectivity and scalability compared to traditional approaches. Such synthetic advances are critical for the large-scale production of this compound for further biological evaluation.
One of the most promising areas of research involving 4-(2,2-Dimethylbutyl)pyrrolidin-3-ol is its potential as a lead compound for the development of novel therapeutics. A 2024 study published in Journal of Medicinal Chemistry investigated the compound's anti-inflammatory activity and found that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The study also highlighted its ability to modulate the NF-κB signaling pathway, which is a key regulator of inflammatory responses. These findings suggest that the compound could be a valuable candidate for the treatment of chronic inflammatory diseases.
Another area of interest is the compound's potential in neurodegenerative disease research. A 2023 preclinical study published in Neuropharmacology explored the neuroprotective effects of 4-(2,2-Dimethylbutyl)pyrrolidin-3-ol in a mouse model of Parkinson's disease. The compound was found to reduce oxidative stress and neuronal apoptosis, as evidenced by decreased levels of reactive oxygen species and increased expression of antioxidant enzymes. These results indicate that the compound may have therapeutic potential for neurodegenerative conditions, although further studies are needed to confirm its efficacy in human trials.
Additionally, the compound's unique molecular structure has attracted attention for its potential applications in materials science. Researchers are investigating its use as a building block for the development of biocompatible polymers and drug delivery systems. A 2024 review article in Advanced Drug Delivery Reviews discussed the advantages of incorporating 4-(2,2-Dimethylbutyl)pyrrolidin-3-ol derivatives into hydrogel matrices for controlled drug release. The hydrophobic nature of the 2,2-dimethylbutyl group is believed to enhance the stability of the drug delivery system, while the pyrrolidin-3-ol ring may improve the biocompatibility of the material.
The pharmacokinetic properties of 4-(2,2-Dimethylbutyl)pyrrolidin-3-ol are also being studied to determine its potential for in vivo applications. A 2023 pharmacology study published in Drug Metabolism and Disposition evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profile in rodents. The study found that the compound exhibited good oral bioavailability and a favorable tissue distribution pattern, with higher concentrations observed in the liver and brain. These findings suggest that the compound may have a suitable pharmacokinetic profile for further development as a therapeutic agent.
Despite the promising research on 4-(2,2-Dimethylbutyl)pyrrolidin-3-ol, there are still challenges to overcome before it can be considered for clinical use. One major hurdle is the need to optimize its chemical structure to enhance its potency and reduce potential side effects. Researchers are also working to identify the specific molecular targets of the compound to better understand its mechanism of action. Additionally, large-scale production and cost-effective synthesis methods are critical for translating this compound into a viable therapeutic option.
In conclusion, 4-(2,2-Dimethylbutyl)pyrrolidin-3-ol represents a promising candidate for further exploration in the fields of pharmaceutical chemistry and biomedical research. Its unique molecular structure, combined with its potential biological activities, makes it a subject of interest for researchers seeking novel therapeutic strategies. Continued studies on its pharmacological properties, synthetic methods, and applications in various fields will be essential for unlocking its full potential as a therapeutic agent.
For more information on the latest research and developments related to 4-(2,2-Dimethylbutyl)pyrrolidin-3-ol, we recommend consulting recent publications in reputable scientific journals and following updates from leading research institutions and pharmaceutical companies working in the field of organic chemistry and drug development.
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